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Compound of Interest

Compound Name: CEP-28122 mesylate salt
Cat. No.: B1574295
Get Quote
\ J

Before initiating your in vivo studies, it is critical to understand the quantitative boundaries of
CEP-28122. The table below summarizes the validated pharmacological and dosing
parameters required for successful experimental design.
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Parameter

Value | Description

Causality & Context

Target Kinase (Primary)

ALK (IC50: 1.9 + 0.5 nM)[1]

Highly selective inhibition of
recombinant ALK kinase
activity prevents off-target

toxicity[1].

Secondary Target

Flt4 (IC50: 46 + 10 nM)[2]

Minor cross-reactivity; rarely
manifests phenotypically at
standard ALK-targeting

doses[2].

In Vivo Dosing Range

3 mg/kg to 100 mg/kg[1]

Dose-dependent response;
lower doses inhibit transiently,
higher doses drive tumor

regression[1].

Administration Route

Oral Gavage (PO)[1]

Excellent oral bioavailability
allows for systemic distribution

to subcutaneous xenografts[1].

Target Inhibition (PD)

>90% inhibition for >12
hours[3]

Achieved at 30 mg/kg; critical
threshold for sustained
apoptosis in ALK-positive

tumors[3].

Standard Vehicle

10% DMSO + 40% PEG300 +
5% Tween 80 + 45% Saline[4]

Ensures complete
solubilization of the
hydrophobic mesylate salt
form[4].

Workflow Visualization: Formulation to Efficacy
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CEP-28122 Mesylate Salt
(Dry Powder)

Dissolve in 10% DMSO
(Sonication recommended)

Add 40% PEG300
& 5% Tween 80

Add 45% Saline/PBS
(Final Working Solution)

Oral Gavage (PO)
30 - 55 mg/kg BID

Pharmacodynamics

Long-term Efficacy

Ex Vivo PD Analysis Tumor Volume Monitoring
(Tumor Harvest at 2h, 6h, 12h) (Efficacy Endpoint)

Click to download full resolution via product page

Fig 1. Step-by-step in vivo formulation and dosing workflow for CEP-28122.
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FAQ & Troubleshooting Guide
Q1: How do | formulate CEP-28122 for oral gavage to
ensure optimal bioavailability and avoid precipitation?

Causality & Context: CEP-28122 is highly hydrophobic. While utilizing the mesylate salt form
improves aqueous solubility compared to the free base[2], improper sequential addition of
excipients will cause micro-precipitates. This leads to erratic gastrointestinal absorption and
high intra-group PK variability.

Self-Validating Protocol: CEP-28122 Formulation (e.g., 2 mg/mL Working Solution)

Solubilization: Weigh the required amount of CEP-28122 mesylate salt. Add 10% (v/v)
DMSO. Vortex and sonicate until the solution is completely clear.

o Validation Check: Hold the tube against a light source; no particulates or cloudiness
should be visible.

e Surfactant & Co-solvent Addition: Add 40% (v/v) PEG300 and mix thoroughly. Next, add 5%
(v/v) Tween 80 and vortex vigorously.

o Causality: PEG300 acts as a co-solvent, while Tween 80 coats the hydrophobic
molecules, preventing drug precipitation upon introduction to the aqueous phasel[4].

e Aqueous Phase: Slowly add 45% (v/v) Saline (or PBS/ddH20) dropwise while continuously
vortexing to prevent localized crashing out of the compound[4].

o Administration: Administer via oral gavage (PO) immediately. Do not store the final aqueous
mixture for more than 24 hours to ensure compound stability.

Q2: We are administering 10 mg/kg orally but are not
observing sustained tumor regression in our Sup-M2
xenograft model. What is the optimal dosing schedule?

Causality & Context: Tumor regression requires sustained, continuous inhibition of ALK
signaling. While a single 10 mg/kg dose achieves near-complete inhibition of NPM-ALK
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phosphorylation for up to 6 hours, the inhibition drops significantly by 12 hours[1]. Intermittent
target inhibition allows tumor cells to recover, re-activate survival pathways, and proliferate.

Solution: To achieve tumor stasis or complete regression, the dosage must be increased and
administered twice daily (BID).

» Optimal Efficacy Dose: 30 mg/kg to 55 mg/kg BID[1].

e At 30 mg/kg BID, complete or near-complete tumor regression is consistently observed in
ALK-positive ALCL, NSCLC (e.g., NCI-H2228), and neuroblastoma xenografts[3].

o Expert Insight: Always align your dosing interval with the pharmacodynamic (PD) half-life of
target inhibition, not just the plasma PK half-life.

Q3: How do | accurately measure target engagement
(PD) ex vivo to validate my chosen dosage?

Causality & Context: Validating that CEP-28122 reaches the tumor microenvironment and
effectively inhibits ALK is critical. You must measure the phosphorylation status of ALK (e.g.,
Y664 on NPM-ALK) and its downstream effectors[5].

Self-Validating Protocol: Ex Vivo PD Analysis

Tumor Harvest: Euthanize mice at specific time points post-dose (e.g., 2h, 6h, 12h).
Immediately excise the tumor and snap-freeze it in liquid nitrogen.

o Causality: Endogenous phosphatases act rapidly post-mortem; snap-freezing preserves
the exact in vivo phosphorylation state.

o Lysis: Homogenize the tumor tissue in RIPA buffer heavily supplemented with fresh protease
and phosphatase inhibitor cocktails.

e Immunoblotting: Run lysates on SDS-PAGE. Probe for phospho-ALK (Y664), total ALK,
phospho-STAT3, phospho-AKT, and phospho-ERK1/2.

 Validation: A successful 30 mg/kg dose should demonstrate >90% reduction in phospho-ALK
at 12 hours post-dose compared to vehicle-treated controls[3].
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Q4: My ALK-negative control xenograft (e.g., HCT-116 or
NB-1691) is showing slight growth inhibition. Is CEP-
28122 causing off-target toxicity?

Causality & Context: CEP-28122 is highly selective for ALK and has demonstrated marginal to
no antitumor activity against ALK-negative human tumor xenografts (like HCT-116 or NB-1691)
under standard dosing regimens (30-55 mg/kg)[1][3]. If you observe growth inhibition in these
controls, it is likely an artifact of the experimental setup rather than off-target drug activity.

Troubleshooting Steps:

» Verify Formulation Toxicity: Ensure the vehicle (DMSO/PEG300/Tween 80) is not causing
systemic toxicity. Compare the ALK-negative treated group strictly to a vehicle-only control
group, not an untreated group.

o Check Dosing Volume: Ensure the oral gavage volume does not exceed 10 mL/kg for mice.
Excessive volume can cause gastrointestinal stress, reduced food intake, and weight loss,
mimicking drug toxicity.

» Confirm ALK Status: Re-validate the ALK negativity of your xenograft line via Western blot
prior to implantation.

Mechanism of Action Visualization
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Fig 2: Mechanism of action of CEP-28122 inhibiting ALK and downstream survival pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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